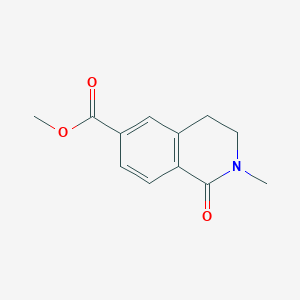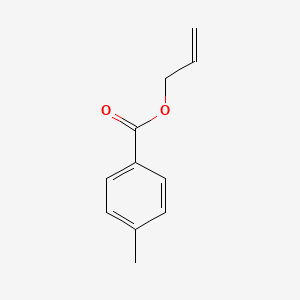![molecular formula C6H5BN2O3 B13993911 [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid is a heterocyclic compound that contains both an oxazole and a pyridine ring fused together
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid typically involves the formation of the oxazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole-pyridine core. The boronic acid group can then be introduced via borylation reactions, often using boron reagents such as boronic esters or boranes .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis techniques to optimize reaction conditions and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole-pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole-pyridine core.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce oxazole-pyridine derivatives with various functional groups .
Aplicaciones Científicas De Investigación
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid involves its interaction with specific molecular targets. In coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Uniqueness
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of coupling reactions. This makes it a valuable reagent in organic synthesis and a versatile building block for the development of new compounds .
Propiedades
Fórmula molecular |
C6H5BN2O3 |
|---|---|
Peso molecular |
163.93 g/mol |
Nombre IUPAC |
[1,3]oxazolo[4,5-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C6H5BN2O3/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3,10-11H |
Clave InChI |
ABGQFNZBEMFAPI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NC2=C(O1)C=CC=N2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)

![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)


![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)

